

An In-depth Technical Guide to a Methoxy-Substituted Thiazole Carbaldehyde Derivative

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Compound of Interest

Compound Name: 2-Methoxy-1,3-thiazole-4-carbaldehyde

Cat. No.: B011644

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

A thorough investigation to identify the molecular weight and formula for "**2-Methoxy-1,3-thiazole-4-carbaldehyde**" did not yield conclusive results from publicly available chemical databases and scientific literature. This suggests that this specific isomer may not be a commonly synthesized or commercially available compound. This guide, therefore, focuses on a closely related and well-documented analogue, 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde, to provide relevant technical insights for researchers in the field. This bifunctional thiazole derivative serves as a valuable building block in medicinal chemistry and materials science, owing to its versatile aldehyde and methoxymethyl functional groups.

Core Data Presentation: 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde

The following table summarizes the key quantitative data for the alternative compound of interest.

Property	Value	Source
Chemical Name	5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde	[1]
CAS Number	687636-95-9	[1]
Molecular Formula	C ₆ H ₇ NO ₂ S	[1]
Molecular Weight	157.19 g/mol	[1]

Experimental Protocols and Chemical Reactivity

Synthesis:

A common synthetic route to 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde involves a multi-step process. One reported method starts with the functionalization of a thiazole precursor. For instance, 2-aminothiazole can be reacted with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 5-position. The resulting intermediate is then subjected to an oxidation reaction to form the carbaldehyde group at the 2-position.[1] The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can also be adapted to produce functionalized thiazoles which can then be further modified to yield the target compound.[1]

Chemical Reactions:

The reactivity of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is characterized by its two primary functional groups:

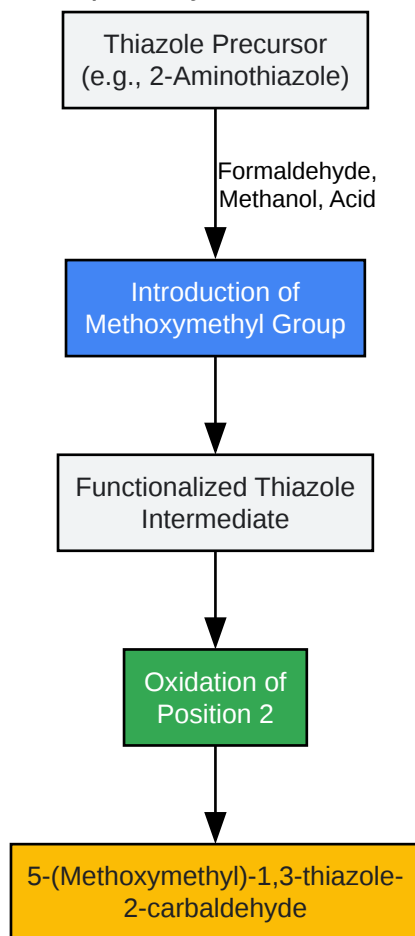
- Aldehyde Group:** This group is a versatile electrophilic site. It can undergo oxidation to form the corresponding carboxylic acid, reduction to the alcohol, and various nucleophilic addition and condensation reactions.[1] These reactions are fundamental in extending the molecular framework for the synthesis of more complex molecules.
- Methoxymethyl Group:** The methoxymethyl group can potentially be substituted with other functional groups through nucleophilic substitution reactions, offering another avenue for derivatization.[1]

- **Thiazole Ring:** The thiazole ring itself can participate in π - π stacking interactions and may influence the regioselectivity of further chemical modifications.[\[1\]](#)

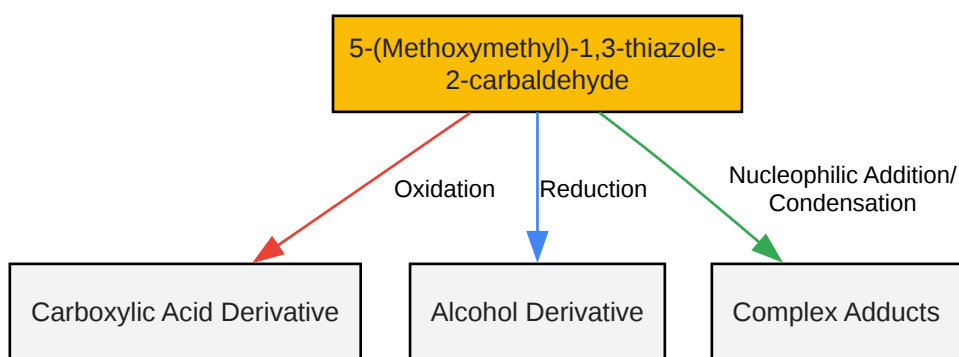
Mandatory Visualizations

The following diagrams illustrate key conceptual aspects of the chemistry of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde.

Conceptual Synthetic Pathway



Key Reaction Pathways



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References

- 1. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com